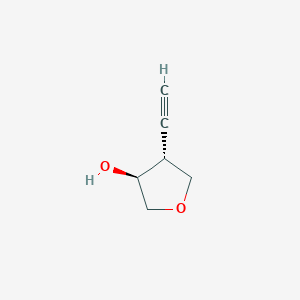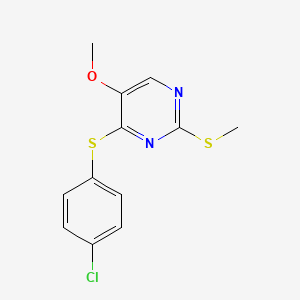
2,4-difluoro-6-(1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,4-difluoro-6-(1H-pyrazol-5-yl)phenol” is a chemical compound with the molecular formula C9H6F2N2O . It has an average mass of 196.154 Da and a monoisotopic mass of 196.044815 Da .
Molecular Structure Analysis
The molecular structure of “2,4-difluoro-6-(1H-pyrazol-5-yl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with two fluorine atoms at the 2nd and 4th positions and a pyrazol group at the 6th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-difluoro-6-(1H-pyrazol-5-yl)phenol” such as melting point, boiling point, density, etc., are not available in the sources I found . For detailed properties, it’s recommended to refer to material safety data sheets (MSDS) or other specialized chemical databases.Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations :
- A study conducted by Viji et al. (2020) in the Journal of Molecular Structure focused on the molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. They used Density Functional Theory (DFT) for calculations, providing insights into the molecule's geometry, vibrational spectra, and intramolecular charge transfer, among other properties. This type of study is crucial for understanding the chemical behavior and potential applications of similar compounds like 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol (Viji et al., 2020).
Copper Extractants :
- Healy et al. (2016) in Dalton transactions discussed alkyl-substituted phenolic pyrazoles as copper extractants. They examined the effects of substitution in the phenol ring on the strength of the extractants and used X-ray structure determinations and DFT calculations. Such studies are important for applications in metal extraction and recovery processes (Healy et al., 2016).
Antifungal, Anti-Inflammatory, and Antioxidant Activities :
- Research by Jadhav et al. (2020) in the Russian Journal of Bioorganic Chemistry explored the pharmacological applications of difluorophenyl pyrazole chalcone conjugates, which showed promising antifungal, anti-inflammatory, and antioxidant activities. This indicates potential applications in therapeutic and pharmacological fields (Jadhav et al., 2020).
Corrosion Inhibition in Mild Steel :
- Lgaz et al. (2018) in Cogent Engineering reported on pyrazoline derivatives, similar in structure to 2,4-difluoro-6-(1H-pyrazol-5-yl)phenol, as potential corrosion inhibitors for mild steel in acidic media. This is significant for industrial applications, particularly in protecting metal surfaces from corrosion (Lgaz et al., 2018).
Synthesis and Characterization for OLEDs :
- Cherpak et al. (2011) in Optical Materials studied the properties of a pyrazoline derivative with hindered phenol for application in organic light-emitting diodes (OLEDs) as a hole transport layer. This research contributes to the development of more efficient and durable OLEDs, a key area in display technology (Cherpak et al., 2011).
properties
IUPAC Name |
2,4-difluoro-6-(1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-3-6(8-1-2-12-13-8)9(14)7(11)4-5/h1-4,14H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXBDWQXPZSIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-6-(1H-pyrazol-5-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2644170.png)

![2-{(E)-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2644172.png)
![3-benzamido-N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2644174.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2644178.png)
![N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2644181.png)
![(E)-4-(Dimethylamino)-1-(2-phenyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-en-1-one](/img/structure/B2644182.png)

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644185.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2644186.png)

